molecular formula C6H12O3 B8694529 (2S,3R)-2-hydroxy-3-methylpentanoic acid CAS No. 86630-77-5

(2S,3R)-2-hydroxy-3-methylpentanoic acid

Cat. No.: B8694529
CAS No.: 86630-77-5
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-UHNVWZDZSA-N
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Description

(2S,3R)-2-Hydroxy-3-methylpentanoic acid is a branched-chain α-hydroxy acid with the molecular formula C₆H₁₂O₃ (average mass: 132.159 Da) and two stereogenic centers at C-2 and C-3 . Its stereochemistry is critical to its biological activity, as demonstrated in natural product biosynthesis. For instance, it is a key component of fungal cyclic depsipeptides like arbumycin, which exhibits cytotoxicity against HeLa cells . The compound’s absolute configuration is often determined via J-coupling analysis, NOE experiments, and enantioselective HPLC with chiral columns (e.g., CHIRALPAK MA(+)) .

Properties

CAS No.

86630-77-5

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

RILPIWOPNGRASR-UHNVWZDZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)O

Canonical SMILES

CCC(C)C(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers of 2-Hydroxy-3-Methylpentanoic Acid

The four stereoisomers of 2-hydroxy-3-methylpentanoic acid (HMVA) differ in spatial arrangement, leading to distinct physicochemical and biological properties:

Stereoisomer Configuration Occurrence Biological Role Analytical Retention Time (HPLC)
(2S,3R)-HMVA 2S,3R Fungal depsipeptides (arbumycin, veraguamides) Cytotoxicity, antibiotic activity 25.9–26.0 min (Condition 3)
(2S,3S)-HMVA 2S,3S Plant defense metabolites (e.g., isoleucic acid in Arabidopsis) Defense signaling via UGT76B1 regulation 31.7–33.0 min (Condition 3)
(2R,3R)-HMVA 2R,3R Synthetic derivatives Limited biological data 19.7 min (Condition 3)
(2R,3S)-HMVA 2R,3S Rare in natural products; synthetic standards Not reported 16.8 min (Condition 3)

Key Findings :

  • (2S,3R)-HMVA is prevalent in fungal and marine cyanobacterial metabolites (e.g., dolastatins, veraguamides) with cytostatic and antitumor activities .
  • (2S,3S)-HMVA (isoleucic acid) is a plant-derived signaling molecule that enhances pathogen resistance .
  • Stereoisomer differentiation relies on chiral HPLC and Mosher ester analysis .

Related α-Hydroxy Acids in Natural Products

(a) 2-Hydroxyisovaleric Acid (Hiva)
  • Configuration : (2S)-Hiva is found in veraguamide G .
  • Role : Modulates peptide hydrophobicity and bioactivity.
  • Retention Time : 10.0 min (vs. 6.0 min for (2R)-Hiva) .
(b) Phenyllactic Acid (Pla)
  • Configuration : (2S)-Pla in veraguamide F .
  • Role : Enhances membrane permeability in cyclic peptides.
(c) 3,4-Dihydroxy-2,2-Dimethyl-5-Phenylpentanoic Acid
  • Found in antibiotic 2, replacing 4-hydroxy-2,2-dimethyl-3-oxo-5-phenylpentanoic acid in related compounds .

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